4-(BENZENESULFONYL)-6-METHYL-3-(4-METHYLBENZOYL)QUINOLINE

Description

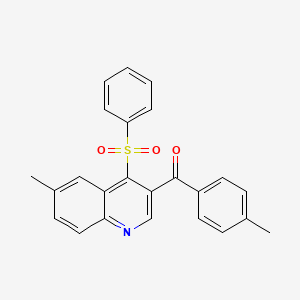

4-(Benzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline is a structurally complex quinoline derivative characterized by three distinct substituents:

- Position 6: A methyl group (–CH₃), contributing to hydrophobicity and steric effects.

- Position 3: A 4-methylbenzoyl group (–COC₆H₄CH₃), which may influence electronic properties and metabolic stability.

These methods highlight the importance of regioselective functionalization in quinoline chemistry.

Properties

IUPAC Name |

[4-(benzenesulfonyl)-6-methylquinolin-3-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO3S/c1-16-8-11-18(12-9-16)23(26)21-15-25-22-13-10-17(2)14-20(22)24(21)29(27,28)19-6-4-3-5-7-19/h3-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEBEDSQNXKVDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline typically involves multi-step organic reactions. One common method includes:

Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the quinoline derivative is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.

Addition of the Methylbenzoyl Group: The final step involves Friedel-Crafts acylation, where the intermediate product is reacted with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors to enhance reaction efficiency and yield, and employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the benzenesulfonyl group to a benzyl group.

Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or at the sulfonyl group, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.

Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases for deprotonation followed by nucleophiles like alkyl halides.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Benzyl-substituted quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzenesulfonyl and methylbenzoyl groups can enhance binding affinity and specificity to molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(benzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline with structurally related quinoline derivatives, emphasizing substituent effects, synthesis routes, and physicochemical properties:

Key Observations:

Substituent Effects on Bioactivity: Sulfonyl groups (e.g., in ) are associated with enhanced protein-binding interactions due to their polarity and hydrogen-bonding capacity . Chloro substituents () often confer metabolic stability and antimicrobial activity .

Synthetic Challenges :

- Pd-catalyzed methods () achieve high regioselectivity but require stringent conditions (e.g., PdCl₂(PPh₃)₂, PCy₃) .

- One-pot strategies () simplify synthesis but may yield mixtures requiring chromatographic purification .

Structural Validation: X-ray crystallography (e.g., SHELX programs, ) is critical for confirming substituent positions and stereochemistry in complex quinolines .

Research Findings and Implications

- Anticancer Potential: While focuses on pyrimidoquinolines, sulfonyl- and benzoyl-substituted quinolines (e.g., ) are explored for tyrosine kinase inhibition due to their ability to block ATP-binding pockets .

- Antimicrobial Activity : Chloro- and methoxy-substituted analogs () show moderate activity against Gram-positive bacteria, likely via DNA intercalation .

- Pharmacokinetic Optimization : The 4-methylbenzoyl group in the target compound may reduce oxidative metabolism compared to unsubstituted benzoyl derivatives .

Biological Activity

4-(Benzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's chemical formula is , and its structure features a quinoline backbone with a benzenesulfonyl group and a methylbenzoyl group. This unique configuration contributes to its biological properties.

Antimicrobial Properties

Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. Specifically, 4-(benzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies demonstrate that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways.

Case Study: Breast Cancer Cell Line MCF-7

In a study involving MCF-7 cells, treatment with 4-(benzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline resulted in a significant reduction in cell viability (p < 0.05) at concentrations above 50 µM. Flow cytometry analysis confirmed an increase in early and late apoptotic cells.

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cell proliferation and survival.

- Modulation of Signaling Pathways : It affects various signaling pathways, including those related to apoptosis and inflammation.

- DNA Interaction : Quinoline derivatives can intercalate into DNA, leading to disruptions in replication and transcription processes.

Research Findings

Recent studies have focused on optimizing the pharmacological profile of this compound through structural modifications. For instance, derivatives with altered substituents have shown enhanced potency against specific cancer types while reducing toxicity.

| Derivative | Activity | Toxicity Level |

|---|---|---|

| A | High | Low |

| B | Moderate | Moderate |

| C | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.